molecular formula C6H12O6 B12098367 a-D-Galactofuranose

a-D-Galactofuranose

Cat. No.: B12098367
M. Wt: 180.16 g/mol
InChI Key: AVVWPBAENSWJCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions:

    From D-glucose: Beta-D-allofuranose can be synthesized from D-glucose through a series of chemical reactions involving protection and deprotection steps.

    From D-allose: Another method involves the conversion of D-allose to beta-D-allofuranose using specific reagents and conditions.

Industrial Production Methods: Industrial production of beta-D-allofuranose is less common due to its limited demand. the methods used in laboratory synthesis can be scaled up for industrial purposes if needed. The key steps involve the use of protecting groups to control the reactivity of hydroxyl groups and the use of specific catalysts to achieve the desired isomerization .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Beta-D-allofuranose can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction of beta-D-allofuranose can yield sugar alcohols such as allitol.

    Substitution: Substitution reactions can occur at the hydroxyl groups of beta-D-allofuranose, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Nitric acid, potassium permanganate

    Reduction: Sodium borohydride

    Substitution: Acyl chlorides, alkyl halides

Major Products Formed:

Scientific Research Applications

Chemistry: Beta-D-allofuranose is used as a building block in the synthesis of complex carbohydrates and glycoconjugates. It is also used in the study of carbohydrate chemistry and the development of new synthetic methods .

Biology: In biological research, beta-D-allofuranose is used to study the metabolism of rare sugars and their role in various biological processes. It is also used in the development of enzyme inhibitors and other bioactive compounds .

Medicine: Its unique structure makes it a valuable scaffold for the design of bioactive molecules .

Industry: In the industrial sector, beta-D-allofuranose is used in the production of specialty chemicals and as a precursor for the synthesis of various fine chemicals .

Mechanism of Action

The mechanism of action of beta-D-allofuranose depends on its specific application. In biological systems, it can act as a substrate for enzymes involved in carbohydrate metabolism. Its unique structure allows it to interact with specific molecular targets, leading to various biochemical effects. The pathways involved may include glycosylation reactions and the formation of glycosidic bonds .

Comparison with Similar Compounds

Uniqueness: Beta-D-allofuranose is unique due to its specific stereochemistry and ring structure. Unlike D-glucose and D-fructose, which are more common and widely studied, beta-D-allofuranose has distinct properties that make it valuable for specialized applications in research and industry .

Properties

IUPAC Name

5-(1,2-dihydroxyethyl)oxolane-2,3,4-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVWPBAENSWJCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(C(C(O1)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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